N-甲基-3-(甲基氨基)-4-硝基苯甲酰胺

描述

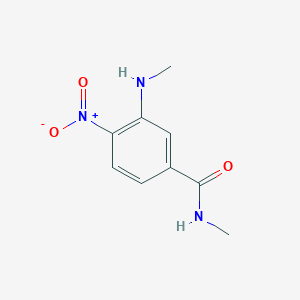

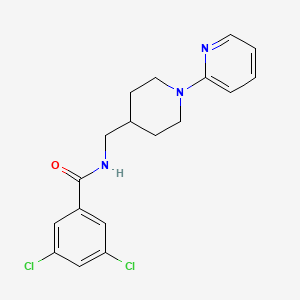

“N-methyl-3-(methylamino)-4-nitrobenzamide” would be a compound containing an amide group (-CONH2), a nitro group (-NO2), and two methylamino groups (-NHCH3). The presence of these functional groups could give this compound unique chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the polar amide and nitro groups, which could form intramolecular hydrogen bonds. The methylamino groups could also contribute to the overall structure .Chemical Reactions Analysis

The amide and nitro groups in this compound could potentially undergo various chemical reactions. For example, the amide group could participate in hydrolysis reactions, while the nitro group could be reduced to an amine .Physical And Chemical Properties Analysis

Based on the functional groups present, this compound would likely be polar and could exhibit strong intermolecular forces, leading to a relatively high boiling point. The presence of the nitro group could make this compound potentially explosive .科学研究应用

DNA 修复机制的增强

研究表明,与苯甲酰胺相关的化合物,例如 N-甲基-3-(甲基氨基)-4-硝基苯甲酰胺,可以增强人类淋巴细胞在紫外线照射后的非计划 DNA 合成。这表明在改善 DNA 修复机制中具有潜在作用,特别是在受紫外线损坏的细胞中。这些化合物抑制活性与其对 DNA 合成影响之间的相关性突出了它们在细胞保护和修复过程中的重要性 (Miwa 等,1981)。

光谱研究

对苯甲酰胺衍生物(包括 N-甲基-3-(甲基氨基)-4-硝基苯甲酰胺)的光谱研究表明,这些化合物可以在激发态中经历构象变化,受质子转移反应或扭曲的分子内电荷转移过程的影响。这些发现提供了对这些化合物荧光性质的见解,这些性质可用于新材料的开发或分子探针领域 (Brozis 等,1999)。

药学化学应用

聚(ADP-核糖)聚合酶 (PARP) 的激活已被确定为细胞损伤过程中的关键介质,例如 N-甲基-N-亚硝基脲 (MNU) 诱导的光感受器细胞凋亡。研究表明,与 N-甲基-3-(甲基氨基)-4-硝基苯甲酰胺具有结构相似性的 PARP 抑制剂可以将光感受器细胞从凋亡中拯救出来,表明在预防视网膜损伤中具有潜在的治疗应用 (Miki 等,2007)。

安全和危害

未来方向

属性

IUPAC Name |

N-methyl-3-(methylamino)-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O3/c1-10-7-5-6(9(13)11-2)3-4-8(7)12(14)15/h3-5,10H,1-2H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMRJCALGAKPSJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC(=C1)C(=O)NC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-3-(methylamino)-4-nitrobenzamide | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-Amino-5-[(2-ethylphenyl)amino]-4-(phenylsulfonyl)-2-thienyl](4-methoxyphenyl)methanone](/img/structure/B2995175.png)

![2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-ethylacetamide](/img/structure/B2995177.png)

![4-methoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2995178.png)

![4-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2995183.png)

![N-[(4-fluorophenyl)methyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2995185.png)

![2-[6-(Chlorosulfonyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-YL]acetic acid](/img/structure/B2995194.png)

![2-[(Z)-1-cyano-2-(4-methylphenyl)ethenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2995196.png)